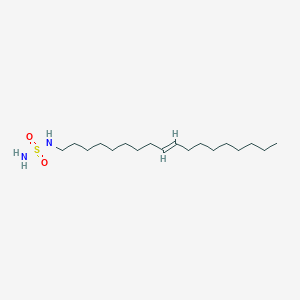

Elaidyl-sulfamide

説明

特性

分子式 |

C18H38N2O2S |

|---|---|

分子量 |

346.6 g/mol |

IUPAC名 |

(E)-1-(sulfamoylamino)octadec-9-ene |

InChI |

InChI=1S/C18H38N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(19,21)22/h9-10,20H,2-8,11-18H2,1H3,(H2,19,21,22)/b10-9+ |

InChIキー |

VIGWMDIVSRLQST-MDZDMXLPSA-N |

異性体SMILES |

CCCCCCCC/C=C/CCCCCCCCNS(=O)(=O)N |

正規SMILES |

CCCCCCCCC=CCCCCCCCCNS(=O)(=O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Elaidyl-sulfamide; Elaidylsulfamide; Elaidyl sulfamide; ES; |

製品の起源 |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides

Disclaimer: Initial searches for "elaidyl-sulfamide" did not yield specific information regarding its mechanism of action, signaling pathways, or associated experimental data. It is possible that this is a novel or less-documented compound. Therefore, this guide will focus on the well-established mechanism of action of the broader class of sulfonamide drugs, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to Sulfonamides

Sulfonamides are a class of synthetic bacteriostatic antibiotics that were among the first drugs to be used effectively for the prevention and treatment of bacterial infections.[1][2] They are characterized by the presence of a sulfonamide functional group. While their use has been somewhat superseded by newer antibiotics, they remain important for the treatment of specific infections and in combination therapies.[3]

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary mechanism of action of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][4] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for DNA and RNA synthesis, and ultimately for bacterial growth and replication.

The Folic Acid Synthesis Pathway in Bacteria

Bacteria synthesize their own folic acid from precursor molecules, including para-aminobenzoic acid (PABA). The key steps in this pathway are:

-

Dihydropteroate Diphosphate + PABA → Dihydropteroate (catalyzed by Dihydropteroate Synthase - DHPS)

-

Dihydropteroate + Glutamate → Dihydrofolate (catalyzed by Dihydrofolate Synthase)

-

Dihydrofolate → Tetrahydrofolate (catalyzed by Dihydrofolate Reductase - DHFR)

Tetrahydrofolate is the biologically active form of folic acid, which acts as a coenzyme in the synthesis of purines, pyrimidines, and certain amino acids.

Competitive Inhibition by Sulfonamides

Sulfonamides are structural analogs of PABA. Due to this structural similarity, they can bind to the active site of DHPS, acting as a competitive inhibitor and preventing PABA from binding. This blockage of the folic acid synthesis pathway leads to a depletion of tetrahydrofolate, which in turn halts DNA and RNA synthesis, thereby inhibiting bacterial growth and multiplication. This bacteriostatic action prevents the spread of the infection and allows the host's immune system to clear the bacteria.

Selective Toxicity

The selective toxicity of sulfonamides for bacteria over humans is due to a fundamental metabolic difference. Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment. In contrast, humans and other mammals obtain folic acid from their diet and do not possess the DHPS enzyme. Therefore, sulfonamides do not interfere with human folic acid metabolism, making them effective and selective antibacterial agents.

Quantitative Data Summary

As no specific data for "this compound" was found, the following table summarizes general information for the sulfonamide class of drugs.

| Parameter | Description | References |

| Drug Class | Synthetic bacteriostatic antibiotics | |

| Primary Target | Dihydropteroate Synthase (DHPS) | |

| Mechanism | Competitive inhibition of PABA binding to DHPS | |

| Effect | Inhibition of folic acid synthesis, leading to bacteriostasis | |

| Spectrum of Activity | Broad spectrum against many Gram-positive and Gram-negative bacteria |

Signaling Pathway and Experimental Workflow Diagrams

Sulfonamide Mechanism of Action Pathway

Caption: Sulfonamide competitively inhibits DHPS, blocking folic acid synthesis and bacterial growth.

General Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a sulfonamide.

Experimental Protocols

The following provides a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a sulfonamide derivative against a bacterial strain, a fundamental experiment to quantify its antibacterial activity.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of a sulfonamide compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Sulfonamide compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).

-

Sterile Mueller-Hinton Broth (MHB).

-

Bacterial strain (e.g., Escherichia coli ATCC 25922).

-

Sterile 96-well microtiter plates.

-

Sterile pipette tips and pipettes.

-

Spectrophotometer.

-

Incubator (37°C).

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile MHB.

-

Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Drug Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the sulfonamide stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the drug. This will create a range of drug concentrations.

-

Include a positive control well (MHB with bacteria, no drug) and a negative control well (MHB only).

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be approximately 110 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the sulfonamide at which there is no visible growth of bacteria.

-

Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

Conclusion

Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy. Their mechanism of action, centered on the competitive inhibition of dihydropteroate synthase and the subsequent disruption of folic acid synthesis, is a classic example of targeted drug action. Understanding this core mechanism is crucial for the development of new sulfonamide-based therapeutics and for combating the ongoing challenge of antimicrobial resistance. The experimental protocols outlined provide a foundational approach for the evaluation of novel sulfonamide derivatives.

References

Elaidyl-sulfamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidyl-sulfamide (ES) is a synthetic sulfamoyl analogue of the endogenous lipid mediator oleoylethanolamide (OEA). It functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis. Preclinical studies have demonstrated that this compound mimics several of the beneficial effects of OEA, including the induction of satiety, reduction of body weight gain, and improvement of plasma lipid profiles. However, its therapeutic potential is hindered by the development of hyperglycemia and insulin resistance with chronic administration. This document provides a comprehensive technical overview of this compound, including its synthesis, mechanism of action, pharmacological effects, and detailed experimental protocols from key studies.

Introduction

Oleoylethanolamide (OEA) is a naturally occurring lipid amide that has garnered significant interest for its role in regulating feeding behavior and body weight. OEA exerts its effects primarily through the activation of PPARα. As a potential therapeutic avenue for obesity and related metabolic disorders, research has focused on developing more stable and potent analogues of OEA. This compound (ES) was developed as a sulfamoyl bioisostere of OEA, designed to enhance its drug-like properties while retaining its biological activity.[1]

Synthesis of this compound

The synthesis of this compound and other sulfamoyl derivatives of OEA was first described by Cano et al. (2007). While the specific, detailed protocol for the synthesis of this compound is contained within this publication, a general synthetic approach for N-acyl sulfonamides involves the acylation of a sulfonamide with an acid anhydride or acid chloride in the presence of a base.

A plausible synthetic route would involve the reaction of elaidic acid (the trans-isomer of oleic acid) with a chlorinating agent to form elaidoyl chloride. This is followed by the reaction of the elaidoyl chloride with sulfamide under basic conditions to yield this compound.

Mechanism of Action: PPARα Agonism

This compound's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of genes involved in lipid and glucose metabolism.

Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The activation of PPARα by this compound leads to:

-

Increased expression of genes involved in fatty acid uptake and β-oxidation.

-

Modulation of genes that regulate cholesterol and lipid metabolism.[1]

-

Induction of thermogenic gene expression.

References

Elaidyl-Sulfamide: A Potent PPARα Agonist for Metabolic Regulation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Elaidyl-sulfamide is a synthetic, hydrolysis-resistant analog of the endogenous lipid mediator oleoylethanolamide (OEA). It has emerged as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor that regulates lipid metabolism and energy homeostasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its study, and a discussion of its potential as a therapeutic agent for metabolic disorders.

Introduction

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor that plays a central role in the regulation of lipid and glucose metabolism.[1][2] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, primarily in tissues with high fatty acid catabolism rates such as the liver, heart, and skeletal muscle.[1][2] Consequently, PPARα agonists have been a major focus of drug discovery efforts for the treatment of dyslipidemia, obesity, and type 2 diabetes.

Oleoylethanolamide (OEA) is a naturally occurring lipid amide that acts as an endogenous PPARα agonist.[3] It is synthesized in the small intestine in response to fat intake and induces satiety, reduces body weight gain, and stimulates lipolysis. However, the therapeutic potential of OEA is limited by its rapid enzymatic hydrolysis in vivo. To overcome this limitation, metabolically stable analogs have been developed, among which this compound has shown significant promise. This guide details the current scientific understanding of this compound as a PPARα agonist.

Mechanism of Action: PPARα Signaling Pathway

This compound exerts its biological effects by directly binding to and activating PPARα. The canonical PPARα signaling pathway is initiated when a ligand, such as this compound, enters the cell and binds to the ligand-binding domain (LBD) of PPARα. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. The binding of the heterodimer to PPREs initiates the transcription of genes involved in lipid metabolism, thereby producing the physiological effects of the agonist.

Figure 1: PPARα Signaling Pathway Activation by this compound.

Quantitative Data Presentation

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Method | Reference |

| PPARα Activation | |||

| EC50 | Data not available | Luciferase Reporter Assay | - |

| PPARα Binding Affinity | |||

| Kd / Ki | Data not available | Competitive Binding Assay | - |

| Interaction with Coactivators | As effective as OEA | GST Pull-down Assay |

Note: While specific EC50 and binding affinity values for this compound are not currently available in the public literature, its activity is reported to be comparable to that of OEA, which has a reported Kd of approximately 40 nM for PPARα.

Table 2: In Vivo Effects of this compound in Obese Rats

(Chronic administration of 3 mg/kg/day for 7 days)

| Parameter | Change from Vehicle | Tissue/Fluid | Method | Reference |

| Body Weight Gain | Significant reduction (p<0.001) | Whole animal | Gravimetric | |

| Cumulative Food Intake | Slight reduction | Whole animal | Food consumption | |

| Plasma Cholesterol | Lowered | Plasma | Biochemical assay | |

| Plasma Transaminases | Reduced | Plasma | Biochemical assay | |

| Plasma Glucose | Increased | Plasma | Biochemical assay | |

| Plasma Insulin | Increased | Plasma | Biochemical assay |

Table 3: Modulation of Gene Expression by this compound in Obese Rats

(Chronic administration of 3 mg/kg/day for 7 days)

| Gene | Tissue | Fold Change | Method | Reference |

| SREBF1 | Liver, White Adipose Tissue | Data not available | Quantitative PCR | |

| SREBF2 | Liver, White Adipose Tissue | Data not available | Quantitative PCR | |

| INSIG1 | Liver, White Adipose Tissue | Data not available | Quantitative PCR | |

| INSIG2 | Liver, White Adipose Tissue | Data not available | Quantitative PCR | |

| UCP1 | Brown Adipose Tissue | Data not available | Quantitative PCR | |

| UCP2 | Brown Adipose Tissue | Data not available | Quantitative PCR | |

| UCP3 | Brown & White Adipose Tissue | Data not available | Quantitative PCR |

Note: The primary literature states that these genes are modulated by this compound treatment, but does not provide specific fold-change values.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a PPARα agonist.

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in a single source. However, based on the synthesis of similar sulfamide analogs of OEA, the following general procedure can be inferred.

Workflow for the Synthesis of this compound:

Figure 2: General Synthetic Workflow for this compound.

Detailed Protocol (Inferred):

-

Activation of Elaidic Acid: Elaidic acid is converted to its more reactive acid chloride derivative, elaidoyl chloride. This is typically achieved by reacting elaidic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) at room temperature. The reaction is usually allowed to proceed for several hours, after which the excess chlorinating agent and solvent are removed under reduced pressure.

-

Reaction with Sulfamide: The resulting elaidoyl chloride is then reacted with sulfamide (H₂NSO₂NH₂) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). The reaction mixture is typically stirred at room temperature for several hours to overnight.

-

Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro PPARα Activation Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of this compound to activate PPARα in a cellular context.

Workflow for Luciferase Reporter Assay:

Figure 3: Luciferase Reporter Assay Workflow.

Detailed Protocol:

-

Cell Culture: Cells (e.g., HEK293T or HepG2) are transiently or stably transfected with two plasmids: one expressing the full-length human or rodent PPARα, and a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene. Cells are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment: A dilution series of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the different concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known PPARα agonist like WY-14643) are also included.

-

Incubation: The cells are incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO₂ to allow for PPARα activation and luciferase expression.

-

Cell Lysis: After incubation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A passive lysis buffer is then added to each well to lyse the cells and release the luciferase enzyme.

-

Luminescence Measurement: The cell lysate is transferred to an opaque 96-well plate. A luciferase assay reagent containing the substrate luciferin is added to each well. The plate is then immediately read in a luminometer, which measures the light output from the enzymatic reaction.

-

Data Analysis: The luminescence readings are normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The fold activation is calculated relative to the vehicle control. A dose-response curve is generated by plotting the fold activation against the logarithm of the this compound concentration, and the EC50 value is determined using non-linear regression analysis.

In Vivo Study in a Diet-Induced Obesity Rat Model

This protocol outlines the methodology for evaluating the effects of this compound on body weight, food intake, and metabolic parameters in an animal model of obesity.

Workflow for In Vivo Obesity Study:

Figure 4: In Vivo Obesity Study Workflow.

Detailed Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used. Obesity is induced by feeding the animals a high-fat diet (e.g., 45-60% kcal from fat) for several weeks until a significant increase in body weight compared to control animals on a standard chow diet is observed.

-

Acclimatization and Grouping: The obese rats are individually housed and acclimatized to the experimental conditions. They are then randomly assigned to a treatment group (receiving this compound) and a vehicle control group.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of Tween 80 and saline). The animals are treated daily with a specific dose of this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection or oral gavage for the duration of the study (e.g., 7 days).

-

Monitoring: Body weight and food intake are recorded daily.

-

Sample Collection: At the end of the treatment period, the animals are fasted overnight and then euthanized. Blood samples are collected via cardiac puncture for the analysis of plasma metabolites. Tissues such as the liver, white adipose tissue (WAT), and brown adipose tissue (BAT) are dissected, weighed, and snap-frozen in liquid nitrogen for subsequent gene expression analysis.

-

Biochemical and Molecular Analysis: Plasma levels of cholesterol, triglycerides, glucose, and insulin are measured using standard biochemical assay kits. Total RNA is extracted from the frozen tissues, and the expression levels of target genes (e.g., SREBF1, SREBF2, INSIG1, INSIG2, UCP1, UCP2, UCP3) are quantified using quantitative real-time PCR (qPCR). Gene expression data is typically normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Discussion and Future Directions

This compound has demonstrated a promising pharmacological profile as a PPARα agonist, effectively reducing body weight gain and improving plasma lipid profiles in preclinical models of obesity. Its resistance to hydrolysis offers a significant advantage over the endogenous agonist OEA. However, the induction of hyperglycemia and insulin resistance with chronic administration presents a notable challenge for its clinical development.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the this compound scaffold could lead to the development of analogs with an improved therapeutic window, retaining the beneficial metabolic effects while minimizing the adverse effects on glucose homeostasis.

-

Elucidation of Insulin Resistance Mechanism: A deeper understanding of the molecular mechanisms by which this compound induces insulin resistance is crucial. This could involve investigating its off-target effects or the downstream consequences of sustained PPARα activation.

-

Pharmacokinetics and Metabolism: Detailed pharmacokinetic and metabolic studies of this compound are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Long-term Efficacy and Safety: The long-term efficacy and safety of this compound need to be evaluated in more extensive preclinical studies.

Conclusion

This compound is a potent and metabolically stable PPARα agonist with significant potential for the treatment of obesity and related metabolic disorders. While the initial preclinical data are encouraging, further research is required to optimize its pharmacological properties and address the concerns regarding its effects on insulin sensitivity. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other novel PPARα agonists.

References

- 1. Taking the scenic route: an endogenous gut lipid messenger curbs binge eating in rats: A research highlight on ‘Oleoylethanolamide decreases frustration stress-induced binge-like eating in female rats: a novel potential treatment for binge eating disorder’ by Romano et al., 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Intestinal lipid–derived signals that sense dietary fat [jci.org]

- 3. An anorexic lipid mediator regulated by feeding [escholarship.org]

An In-depth Technical Guide on Elaidyl-sulfamide and its Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidyl-sulfamide (ES) is a synthetic sulfamoyl analogue of oleoylethanolamide (OEA), a naturally occurring lipid mediator known for its role in satiety and lipid metabolism.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core principles underlying the effects of this compound on lipid metabolism, with a focus on its mechanism of action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The guide details experimental protocols for in silico, in vitro, and in vivo studies, presents quantitative data from preclinical studies, and includes visualizations of key signaling pathways and experimental workflows. While showing promise in modulating lipid profiles, the therapeutic potential of this compound is constrained by its adverse effects on glucose homeostasis.

Introduction

The rising prevalence of obesity and associated metabolic disorders has spurred research into endogenous lipid mediators that regulate energy balance and lipid metabolism. Oleoylethanolamide (OEA) is one such lipid, exerting its effects primarily through the activation of PPARα. This compound was developed as a more stable analogue of OEA, retaining the critical interactions with PPARα while offering a modified chemical structure. This guide delves into the pharmacological profile of this compound, its impact on key metabolic pathways, and the experimental methodologies used to elucidate its function.

Mechanism of Action: PPARα Agonism

This compound functions as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in the transcriptional regulation of genes involved in lipid and glucose metabolism.

Signaling Pathway

Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Key Target Genes in Lipid Metabolism

The activation of PPARα by this compound leads to the altered expression of a suite of genes that govern lipid homeostasis. These include:

-

Sterol Regulatory Element-Binding Proteins (SREBF1 and SREBF2): Master regulators of cholesterol and fatty acid synthesis. This compound treatment has been shown to decrease the expression of Srebf1.

-

Insulin-Induced Genes (INSIG1 and INSIG2): These proteins play a crucial role in the feedback regulation of cholesterol synthesis by mediating the retention of the SREBP cleavage-activating protein (SCAP) in the endoplasmic reticulum. This compound treatment increases the expression of Insig1.

-

Uncoupling Proteins (UCP1, UCP2, and UCP3): Involved in thermogenesis and energy expenditure. This compound has been observed to induce the expression of these genes in brown and white adipose tissue.

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of this compound.

Synthesis of this compound

References

An In-depth Technical Guide to Elaidyl-sulfamide: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidyl-sulfamide is a lipophilic molecule incorporating the structural features of elaidic acid, a monounsaturated trans-fatty acid, and a sulfamide or sulfonamide functional group. While not a widely studied compound, its constituent parts suggest a potential for diverse biological activities, positioning it as a molecule of interest in drug discovery and chemical biology. This technical guide provides a comprehensive overview of the deduced chemical structure, predicted physicochemical properties, potential synthetic routes, and plausible biological activities of this compound. Drawing on data from structurally related N-acylsulfonamides and fatty acid amides, this document outlines potential mechanisms of action, including the modulation of key signaling pathways involved in inflammation and metabolism. Detailed experimental protocols for its synthesis and biological evaluation are also provided to facilitate further research into this intriguing molecule.

Chemical Structure and Properties

As "this compound" is not a systematically recognized chemical name, we deduce its structure based on standard chemical nomenclature. The "elaidyl" group refers to the acyl group of elaidic acid, an 18-carbon monounsaturated fatty acid with a trans double bond at the ninth carbon (C18:1 trans-9). The "sulfamide" functional group is a sulfuryl diamide, SO₂(NH₂)₂. Therefore, the most probable structure for this compound is N-elaidyl-sulfamide , where the elaidyl group is acylated to one of the nitrogen atoms of the sulfamide core. An alternative interpretation could be an N-acylsulfonamide, where the elaidyl group is attached to a sulfonamide nitrogen. For the purpose of this guide, we will primarily focus on the N-acylsulfamide structure due to the broader availability of related data.

Chemical Structure of N-Elaidyl-sulfonamide:

(Where R can be an alkyl or aryl group, or in the case of a sulfamide, another amino group)

Physicochemical Properties

Direct experimental data for this compound is unavailable. However, its properties can be predicted based on data from analogous long-chain fatty acid amides and N-acylsulfonamides.[1][2][3][4] N-acylsulfonamides are known to be bioisosteres of carboxylic acids, often exhibiting similar pKa values.[5] The long hydrocarbon tail imparts significant lipophilicity.

Table 1: Predicted Physicochemical Properties of N-Elaidyl-sulfonamide and Related Compounds

| Property | Predicted Value for N-Elaidyl-sulfonamide | Representative Value for Oleoylethanolamide | Representative Value for a Generic N-Acylsulfonamide |

| Molecular Formula | C₁₈H₃₅NO₃S (assuming R=H) | C₂₀H₃₉NO₂ | Variable |

| Molecular Weight | 345.54 g/mol (assuming R=H) | 325.5 g/mol | Variable |

| Melting Point | Estimated to be a waxy solid at room temperature | 87-89 °C | Generally high, often crystalline solids |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, chloroform) | Insoluble in water; Soluble in organic solvents | Variable, generally low water solubility |

| pKa | Estimated to be in the range of 3.5 - 5.5 | N/A | 3.5 - 4.5 |

| LogP | High (estimated > 5) | ~6.4 | Variable, generally high |

Synthesis of this compound

Several synthetic routes are available for the preparation of N-acylsulfonamides, which can be adapted for the synthesis of this compound. The most common approach involves the acylation of a sulfonamide with an activated form of elaidic acid.

General Synthetic Protocol

A plausible synthetic route for N-elaidyl-sulfonamide involves the reaction of elaidoyl chloride with a sulfonamide in the presence of a base.

Reaction Scheme:

Experimental Protocol:

-

Preparation of Elaidoyl Chloride: Elaidic acid (1 equivalent) is refluxed with thionyl chloride (1.2 equivalents) in an inert solvent (e.g., dichloromethane) for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield elaidoyl chloride.

-

Acylation Reaction: The sulfonamide (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., acetonitrile, THF) containing a non-nucleophilic base (e.g., pyridine, triethylamine; 1.5 equivalents). The solution is cooled to 0°C.

-

Elaidoyl chloride (1.1 equivalents), dissolved in the same solvent, is added dropwise to the sulfonamide solution with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

A "sulfo-click" reaction between a sulfonyl azide and a thioacid offers a high-yield alternative for synthesizing N-acylsulfonamides under aqueous conditions.

Biological Activities and Mechanism of Action

The biological activities of this compound are likely to be influenced by both its fatty acid component and the sulfonamide group. Fatty acid amides are a class of endogenous signaling lipids with diverse biological functions. Sulfonamides are a well-established class of pharmacophores with a broad range of therapeutic applications.

Potential Molecular Targets

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide and the sleep-inducing lipid oleamide. Given its structural similarity to endogenous FAAH substrates, this compound could act as an inhibitor of this enzyme. Inhibition of FAAH would lead to an increase in the levels of endogenous fatty acid amides, potentiating their signaling.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Fatty acids and their derivatives are known natural ligands for PPARs. This compound may act as a ligand for PPARα or PPARγ, thereby modulating the expression of genes involved in fatty acid oxidation, adipogenesis, and inflammatory responses.

-

G-Protein Coupled Receptors (GPCRs): Certain GPCRs, such as GPR120 (also known as FFAR4), are activated by long-chain fatty acids and mediate anti-inflammatory and insulin-sensitizing effects. The elaidyl moiety of this compound could enable it to interact with and modulate the activity of such receptors.

Signaling Pathways

Based on the potential molecular targets, this compound could modulate several key signaling pathways:

-

Endocannabinoid Signaling: By inhibiting FAAH, this compound could enhance the signaling of anandamide and other endocannabinoids through cannabinoid receptors (CB1 and CB2), influencing pain, mood, and appetite.

-

PPAR-mediated Gene Regulation: Activation of PPARs would lead to the transcription of target genes containing peroxisome proliferator response elements (PPREs). This could result in increased fatty acid catabolism and reduced inflammation.

-

GPR120 Signaling: Activation of GPR120 can lead to the recruitment of β-arrestin-2, which in turn can inhibit TLR4- and TNF-α-induced inflammatory signaling pathways. It can also stimulate the secretion of glucagon-like peptide-1 (GLP-1), promoting insulin secretion.

Mandatory Visualizations

Proposed Synthesis Workflow

Caption: A workflow for the synthesis of N-Elaidyl-sulfonamide.

Potential Signaling Pathways of this compound

Caption: Plausible signaling pathways modulated by this compound.

Experimental Protocols for Biological Evaluation

FAAH Inhibition Assay

Objective: To determine the inhibitory potency of this compound on FAAH activity.

Methodology:

-

Enzyme Source: Recombinant human FAAH or rat brain homogenate.

-

Substrate: A fluorescently labeled substrate such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA).

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 9.0) for 15 minutes at 37°C.

-

The reaction is initiated by the addition of the substrate.

-

The fluorescence generated from the cleavage of the substrate is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

PPAR Activation Assay

Objective: To assess the ability of this compound to activate PPARα and PPARγ.

Methodology:

-

Cell Line: A suitable cell line (e.g., HEK293T, HepG2) is co-transfected with:

-

An expression vector for the full-length human PPARα or PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

-

-

Procedure:

-

After transfection, cells are treated with varying concentrations of this compound, a known PPAR agonist (e.g., rosiglitazone for PPARγ, GW7647 for PPARα), or vehicle control for 24 hours.

-

Cells are lysed, and luciferase activity is measured using a luminometer.

-

-

Data Analysis: Luciferase activity is normalized to the control plasmid activity. The fold activation relative to the vehicle control is calculated for each concentration. EC₅₀ values can be determined from the dose-response curves.

GPR120 Calcium Mobilization Assay

Objective: To determine if this compound can activate GPR120 signaling.

Methodology:

-

Cell Line: A cell line stably expressing human GPR120 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure:

-

Cells are plated in a 96-well plate and loaded with the calcium dye.

-

The baseline fluorescence is measured.

-

Varying concentrations of this compound, a known GPR120 agonist (e.g., GW9508), or vehicle are added to the wells.

-

The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorescence imaging plate reader.

-

-

Data Analysis: The increase in fluorescence intensity over baseline is calculated. EC₅₀ values are determined from the dose-response curves.

Conclusion

This compound represents a novel chemical entity with the potential to interact with key biological targets involved in metabolic and inflammatory diseases. Based on its deduced structure, it is predicted to be a lipophilic molecule with acidic properties. Synthetic routes analogous to those for N-acylsulfonamides should be applicable for its preparation. Its structural similarity to endogenous lipid signaling molecules suggests that it may act as an inhibitor of FAAH, a ligand for PPARs, or an agonist for fatty acid-sensing GPCRs like GPR120. The experimental protocols outlined in this guide provide a framework for the synthesis and biological characterization of this compound, paving the way for future research to elucidate its therapeutic potential. Further investigation into this and similar long-chain N-acylsulfonamides could lead to the development of new therapeutics for a range of disorders.

References

- 1. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Elaidyl-Sulfamide: A Novel PPARα Agonist for Obesity Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elaidyl-sulfamide (ES), a synthetic sulfamoyl analogue of the endogenous satiety lipid oleoylethanolamide (OEA), has emerged as a promising pharmacological tool in the study of obesity and related metabolic disorders.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy data, and the experimental protocols utilized in its evaluation. As a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, ES has demonstrated significant effects on food intake, body weight gain, and lipid metabolism in rodent models of obesity.[1][2] This document is intended to serve as a core resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of PPARα-targeted therapies for metabolic diseases.

Mechanism of Action: PPARα Agonism

This compound exerts its physiological effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. Upon binding, ES induces a conformational change in the PPARα receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The downstream effects of PPARα activation by this compound include:

-

Modulation of Lipid Metabolism: ES influences the expression of genes involved in cholesterol and lipid metabolism, including the sterol response element-binding proteins SREBF1 and SREBF2, and their regulatory proteins INSIG1 and INSIG2, in the liver and white adipose tissues.

-

Induction of Thermogenesis: ES treatment has been shown to increase the expression of thermogenic regulatory genes, such as uncoupling proteins UCP1, UCP2, and UCP3 in brown adipose tissue, and UCP3 in white adipose tissue.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound (ES) activation of PPARα.

Preclinical Efficacy Data

In vivo studies in obese male Wistar rats have demonstrated the anti-obesity effects of this compound. The data from these studies are summarized below.

Table 1: Effect of Acute this compound Administration on Food Intake

| Treatment Group | Dose (mg/kg) | Food Intake Reduction (vs. Vehicle) | Time Point | Statistical Significance |

| Elidyl-sulfamide (ES) | 3 | Significant | 30 minutes | p < 0.001 |

| Elidyl-sulfamide (ES) | 3 | Significant | 60 minutes | p < 0.05 |

| Oleoyl-sulfamide (OS) | 3 | Active | 60 minutes | Not specified |

| Lauryl-sulfamide (LS) | 3 | Inactive | 60 minutes | Not significant |

Data derived from studies in 24-hour food-deprived obese male rats.

Table 2: Effects of Chronic (7-day) this compound Administration

| Parameter | Treatment Group (ES, 3 mg/kg/day) | Outcome | Statistical Significance |

| Body Weight Gain | Reduced | Significant from day 4 | p < 0.001 |

| Cumulative Food Intake | Reduced | Marked in the last 2 days | p < 0.01 |

| Plasma Cholesterol | Lowered | Significant | p < 0.01 |

| Plasma Transaminases | Reduced | Improved hepatic function | Not specified |

| Plasma Glucose | Increased | Hyperglycemia | Not specified |

| Insulin Resistance | Induced | Constraint for clinical development | Not specified |

Data from a 7-day study in obese male rats.

Experimental Protocols

The following sections outline the methodologies employed in the preclinical evaluation of this compound. These protocols are based on the published research and are intended to provide a framework for similar studies.

In Silico Molecular Docking

-

Objective: To predict the binding affinity and interaction of this compound with the PPARα receptor.

-

Methodology:

-

Obtain the three-dimensional crystal structure of the human PPARα ligand-binding domain.

-

Model the three-dimensional structure of this compound.

-

Perform molecular docking simulations using appropriate software (e.g., AutoDock, GOLD) to predict the binding pose and energy of this compound within the PPARα ligand-binding pocket.

-

Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the receptor.

-

In Vitro PPARα Transcription Assay

-

Objective: To determine the functional activity of this compound as a PPARα agonist.

-

Methodology:

-

Culture a suitable cell line (e.g., HEK293, HepG2) that has been transiently co-transfected with:

-

An expression vector for human PPARα.

-

A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.

-

A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

-

-

Treat the transfected cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control.

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase and β-galactosidase activities.

-

Calculate the fold activation of luciferase activity relative to the vehicle control to determine the dose-dependent activation of PPARα by this compound.

-

In Vivo Anti-Obesity Studies in Rats

-

Objective: To evaluate the effects of acute and chronic this compound administration on food intake, body weight, and metabolic parameters in an obese rat model.

-

Animal Model: Obese male Wistar rats (e.g., weighing 475-525 g).

-

Drug Formulation and Administration:

-

This compound is dissolved in a vehicle of 5% Tween-80 and 95% sterile saline.

-

Administered via intraperitoneal (i.p.) injection at a volume of 1 ml/kg of body weight.

-

-

Acute Feeding Study:

-

Acclimatize rats to individual metabolic cages.

-

Deprive rats of food for 24 hours with free access to water.

-

Administer a single i.p. injection of this compound at various doses (e.g., 0.3, 3 mg/kg) or vehicle.

-

Measure cumulative food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) post-injection.

-

-

Chronic Efficacy Study:

-

House rats individually and provide a standard chow diet and water ad libitum.

-

Administer daily i.p. injections of this compound (e.g., 3 mg/kg) or vehicle for a period of 7 days.

-

Record body weight and food intake daily.

-

At the end of the treatment period, collect blood samples for the analysis of plasma metabolites (e.g., cholesterol, glucose, insulin, transaminases).

-

Harvest tissues (e.g., liver, white adipose tissue, brown adipose tissue) for gene expression analysis (e.g., qRT-PCR for SREBF1/2, INSIG1/2, UCP1/2/3).

-

Experimental Workflow

Caption: Experimental workflow for the preclinical evaluation of this compound.

Limitations and Future Directions

While this compound has demonstrated significant anti-obesity effects in preclinical models, a notable concern is the induction of hyperglycemia and insulin resistance with chronic administration. This side effect presents a significant hurdle for its potential clinical development. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate new analogues of this compound that retain the beneficial effects on body weight and lipid metabolism while minimizing the adverse effects on glucose homeostasis.

-

Mechanism of Insulin Resistance: Investigating the precise molecular mechanisms by which chronic PPARα activation by this compound leads to insulin resistance.

-

Combination Therapies: Exploring the potential of co-administering this compound with insulin-sensitizing agents to counteract the negative effects on glucose metabolism.

Conclusion

This compound is a valuable research tool for elucidating the role of PPARα in the regulation of energy balance and metabolism. Its potent effects on reducing food intake and body weight gain in obese animal models underscore the therapeutic potential of targeting the PPARα pathway. However, the adverse effect of inducing insulin resistance highlights the need for further optimization of this class of compounds. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and safe anti-obesity therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]

- 3. Evaluation of Anti-Obesity Activity of Test Formulation Using High Fat Diet-induced Obesity in Experimental Animal | Research SOP [researchsop.com]

The Dual-Edged Sword: A Technical Guide to Elaidyl-Sulfamide's Effects on Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on elaidyl-sulfamide, a synthetic N-acyl sulfamide analog of the endogenous satiety factor oleoylethanolamide (OEA). This compound has been investigated for its potential to address features of metabolic syndrome. This document details the quantitative outcomes of these studies, outlines the experimental methodologies employed, and visualizes the key biological pathways and experimental processes. While showing promise in reducing body weight and improving cholesterol profiles, its therapeutic potential is significantly hampered by detrimental effects on glucose homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound in obese rat models.

Table 1: Effects of Acute this compound Administration on Food Intake

| Treatment (3 mg/kg, i.p.) | Food Intake (g) at 60 min (Mean ± SEM) | Statistical Significance (vs. Vehicle) |

| Vehicle | 4.5 ± 0.5 | - |

| This compound (ES) | 2.0 ± 0.3 | p < 0.001 |

| Oleoyl-sulfamide (OS) | 2.8 ± 0.4 | p < 0.05 |

| Lauryl-sulfamide (LS) | 4.2 ± 0.6 | Not Significant |

Data extracted from Decara et al., 2012, Disease Models & Mechanisms.[1][2]

Table 2: Effects of Chronic (7-day) this compound Administration on Metabolic Parameters

| Parameter | Vehicle (Mean ± SEM) | This compound (3 mg/kg/day, i.p.) (Mean ± SEM) | Statistical Significance |

| Body Weight Gain (g) | 25 ± 3 | 10 ± 2 | p < 0.001 |

| Cumulative Food Intake (g) | 180 ± 10 | 140 ± 8 | p < 0.01 |

| Plasma Total Cholesterol (mg/dL) | 80 ± 5 | 60 ± 4 | p < 0.01 |

| Plasma HDL Cholesterol (mg/dL) | 45 ± 3 | 42 ± 3 | Not Significant |

| Plasma Triglycerides (mg/dL) | 100 ± 10 | 95 ± 8 | Not Significant |

| Plasma Glucose (mg/dL) | 110 ± 5 | 140 ± 8 | p < 0.05 |

| Plasma Insulin (ng/mL) | 1.5 ± 0.2 | 2.5 ± 0.3 | p < 0.05 |

| Plasma GOT (U/L) | 150 ± 10 | 100 ± 8 | p < 0.001 |

| Plasma GPT (U/L) | 60 ± 5 | 40 ± 4 | p < 0.01 |

| Plasma GGT (U/L) | 5 ± 0.5 | 3 ± 0.3 | p < 0.01 |

Data extracted from Decara et al., 2012, Disease Models & Mechanisms.[1][2]

Table 3: Relative mRNA Expression in Liver and Adipose Tissue after Chronic this compound Treatment

| Gene | Tissue | Fold Change vs. Vehicle (Mean ± SEM) |

| SREBF1 | Liver | ↓ 0.6 ± 0.1 |

| SREBF2 | Liver | ↓ 0.5 ± 0.08 |

| INSIG1 | Liver | ↑ 2.5 ± 0.4 |

| INSIG2 | Liver | ↑ 3.0 ± 0.5 |

| UCP1 | Brown Adipose Tissue | ↑ 4.0 ± 0.6 |

| UCP2 | Brown Adipose Tissue | ↑ 2.0 ± 0.3 |

| UCP3 | Brown Adipose Tissue | ↑ 2.5 ± 0.4 |

| UCP3 | White Adipose Tissue | ↑ 3.5 ± 0.5 |

Data extracted from Decara et al., 2012, Disease Models & Mechanisms.[1]

Experimental Protocols

This section details the methodologies for the key experiments conducted to evaluate the effects of this compound.

Synthesis of this compound

N-acyl sulfamides like this compound can be synthesized through the acylation of a sulfamide with a fatty acid chloride or anhydride. A general procedure is as follows:

-

Preparation of Elaidoyl Chloride: Elaidic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form elaidoyl chloride. The reaction is typically carried out at room temperature, and the excess chlorinating agent and solvent are removed under reduced pressure.

-

Acylation of Sulfamide: The resulting elaidoyl chloride is then slowly added to a solution of sulfamide in an appropriate solvent (e.g., pyridine or dichloromethane) containing a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

-

Work-up and Purification: The reaction mixture is typically washed with dilute acid and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

In Silico Molecular Docking

Molecular docking simulations were performed to predict the binding mode of this compound to the ligand-binding domain (LBD) of the human PPARα receptor.

-

Protein and Ligand Preparation: The crystal structure of the human PPARα LBD is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 3D structure of this compound is generated and energy-minimized using a molecular modeling software.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the ligand into the binding site of the receptor. The docking parameters are set to allow for conformational flexibility of the ligand.

-

Analysis of Results: The resulting docking poses are analyzed based on their predicted binding affinity (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor's binding pocket.

In Vitro PPARα Transcription Assay

This assay measures the ability of this compound to activate the transcriptional activity of PPARα.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured under standard conditions. The cells are co-transfected with two plasmids: one expressing a chimeric receptor containing the PPARα LBD fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

-

Compound Treatment: After transfection, the cells are treated with various concentrations of this compound, a known PPARα agonist (positive control, e.g., WY-14643), or vehicle (negative control).

-

Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The fold activation is calculated relative to the vehicle-treated cells.

In Vivo Studies in Obese Rats

The metabolic effects of this compound were evaluated in a diet-induced obesity rat model.

-

Animal Model: Male Wistar rats are fed a high-fat diet for a specified period to induce obesity.

-

Drug Administration: The obese rats are randomly assigned to treatment groups and receive daily intraperitoneal (i.p.) injections of this compound (at doses such as 0.3 and 3 mg/kg) or vehicle for a defined period (e.g., 7 days).

-

Metabolic Monitoring: Body weight and food intake are recorded daily. At the end of the treatment period, blood samples are collected for the analysis of plasma levels of glucose, insulin, cholesterol, triglycerides, and liver enzymes (GOT, GPT, GGT).

-

Tissue Collection: After euthanasia, tissues such as the liver, white adipose tissue (WAT), and brown adipose tissue (BAT) are collected for further analysis.

Plasma Metabolite Analysis

Plasma samples are analyzed for key metabolic markers.

-

Sample Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Biochemical Assays: Commercially available enzymatic colorimetric assay kits are used to measure the concentrations of total cholesterol, HDL cholesterol, triglycerides, and glucose in the plasma samples according to the manufacturer's instructions. Insulin levels are typically measured using an ELISA kit.

Quantitative Real-Time PCR (qPCR)

Gene expression analysis is performed on tissues to understand the molecular mechanisms of this compound's action.

-

RNA Extraction: Total RNA is isolated from frozen liver, WAT, and BAT samples using a suitable method (e.g., TRIzol reagent). The quality and quantity of the extracted RNA are assessed.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The relative expression levels of target genes (e.g., SREBF1, SREBF2, INSIG1, INSIG2, UCP1, UCP2, UCP3) and a housekeeping gene (e.g., β-actin, GAPDH) are quantified using a qPCR system with SYBR Green or TaqMan probe-based chemistry.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment group to the vehicle control group.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships in the study of this compound.

References

Elaidyl-Sulfamide: A Technical Safety and Toxicological Profile

Disclaimer: The following information on the safety and toxicology of elaidyl-sulfamide is derived exclusively from a single preclinical study conducted by Decara et al. (2012). As of this writing, no other comprehensive safety, toxicological, or clinical trial data for this compound appear to be publicly available. Therefore, this document should be considered a summary of existing preliminary research and not a complete safety and toxicology profile. Significant data gaps exist, and the information herein is intended for research, scientific, and drug development professionals for informational purposes only.

Introduction

This compound is a synthetic sulfamoyl analog of oleoylethanolamide (OEA), an endogenous lipid mediator known to regulate satiety and metabolism.[1][2] It has been investigated for its potential as a therapeutic agent for obesity and related metabolic disorders due to its action as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] This technical guide provides an in-depth summary of the currently available safety and toxicological data on this compound, with a focus on its pharmacological effects, observed toxicities, and the experimental methodologies used in its initial characterization.

Pharmacodynamics and Mechanism of Action

This compound exerts its primary pharmacological effects through the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as energy homeostasis.[1] In preclinical studies, this compound has been shown to interact with the ligand-binding domain of PPARα, inducing a conformational change that promotes the recruitment of transcriptional co-activators. This activation leads to the modulation of gene expression related to lipid metabolism and thermogenesis.

Signaling Pathway

The activation of PPARα by this compound initiates a signaling cascade that affects downstream targets in various tissues, including the liver, white adipose tissue (WAT), and brown adipose tissue (BAT).

Caption: PPARα signaling cascade initiated by this compound.

Preclinical Toxicology

The available toxicological data for this compound is limited to a single in vivo study in rats. No data on acute toxicity (e.g., LD50), genotoxicity, carcinogenicity, or reproductive toxicity has been published.

Key Toxicological Findings

The most significant toxicological finding reported is the induction of hyperglycemia and insulin resistance following chronic administration. This adverse effect presents a major obstacle to the potential clinical development of this compound.

Table 1: Summary of Preclinical Toxicological Findings for this compound

| Parameter | Species | Dosing Regimen | Observed Effect | Reference |

| Glucose Homeostasis | Rat | 3 mg/kg/day (i.p.) for 7 days | Hyperglycemia and insulin resistance | Decara et al., 2012 |

Pharmacological and Metabolic Effects

While the focus of this guide is on safety and toxicology, the observed pharmacological effects provide context for the potential therapeutic application and off-target effects of this compound.

Table 2: Summary of In Vivo Pharmacological Effects of this compound in Rats

| Parameter | Dosing Regimen | Outcome | Reference |

| Food Intake | 0.3-3 mg/kg (acute, i.p.) | Dose-dependent reduction | Decara et al., 2012 |

| Body Weight Gain | 3 mg/kg/day (i.p.) for 7 days | Reduction | Decara et al., 2012 |

| Plasma Cholesterol | 3 mg/kg/day (i.p.) for 7 days | Reduction | Decara et al., 2012 |

| Hepatic Function | 3 mg/kg/day (i.p.) for 7 days | Reduction in plasma transaminase activity | Decara et al., 2012 |

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the study by Decara et al. (2012).

In Vivo Studies in Rats

-

Animals: Male Wistar rats.

-

Drug Administration: Intraperitoneal (i.p.) injection.

-

Vehicle: 5% Tween®-20 in sterile saline solution.

-

Acute Feeding Studies: Food-deprived rats were administered this compound (0.3-3 mg/kg) and food intake was measured at various time points.

-

Chronic Administration Study: Rats received daily i.p. injections of this compound (3 mg/kg) for 7 days. Body weight, food intake, and various metabolic parameters were monitored.

Glucose and Insulin Tolerance Tests

Caption: Workflow for Glucose and Insulin Tolerance Tests.

Molecular Biology Techniques

-

In Silico Molecular Docking: The interaction of this compound with the PPARα receptor was modeled computationally.

-

In Vitro Transcription Assays: The ability of this compound to activate PPARα was assessed in cell-based assays.

-

Quantitative Real-Time PCR (qRT-PCR): Gene expression analysis was performed on RNA extracted from liver, white adipose tissue, brown adipose tissue, skeletal muscle, and hypothalamus to determine the effect of this compound on the expression of genes involved in lipid metabolism and thermogenesis.

Summary and Future Directions

This compound is a potent PPARα agonist with demonstrated efficacy in reducing food intake, body weight gain, and plasma cholesterol in a preclinical rat model. However, its chronic administration is associated with the significant adverse effects of hyperglycemia and insulin resistance, which currently limit its therapeutic potential.

The safety and toxicology profile of this compound is largely incomplete. To ascertain its potential for further development, a comprehensive toxicological evaluation is required. This would include:

-

Acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent).

-

A full battery of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests).

-

Carcinogenicity studies.

-

Reproductive and developmental toxicity studies.

-

Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Further mechanistic studies are also warranted to elucidate the precise mechanisms underlying the observed hyperglycemia and insulin resistance. Understanding these off-target effects is critical for any future consideration of this compound or its analogs as therapeutic candidates. Researchers should exercise caution and be aware of the limited available safety data when designing experiments with this compound.

References

Unveiling the Molecular Embrace: A Technical Guide to the Theoretical Binding of Elaidyl-sulfamide with PPARα

For Immediate Release

Málaga, Spain – November 29, 2025 – A comprehensive analysis of the theoretical binding mode of Elaidyl-sulfamide (ES), a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), reveals a detailed molecular interaction landscape crucial for its pharmacological activity. This technical guide, designed for researchers, scientists, and drug development professionals, consolidates findings from in-silico molecular docking studies to provide an in-depth understanding of this interaction, offering a foundation for the rational design of novel therapeutics targeting metabolic disorders.

This compound, a sulfamoyl analogue of the satiety-inducing lipid oleoylethanolamide (OEA), has demonstrated significant potential in preclinical studies, including the reduction of body weight gain and plasma cholesterol in rats.[1] The mechanism underlying these effects is attributed to its activation of PPARα, a key regulator of lipid metabolism. Computational modeling provides a window into the precise molecular interactions that govern this activation.

Quantitative Analysis of Binding Affinity

Molecular docking simulations have been instrumental in elucidating the binding affinity of this compound to the ligand-binding domain (LBD) of PPARα. The calculated docking energy provides a quantitative measure of the stability of the ligand-receptor complex. For comparative purposes, the binding energies of the endogenous ligand OEA and the known synthetic PPARα agonist GW409544 were also determined under the same computational conditions.

| Compound | Docking Energy (kcal/mol) |

| This compound (ES) | -10.52 |

| Oleoylethanolamide (OEA) | -13.54 |

| GW409544 (Reference) | -18.25 |

Table 1: Comparative docking energies of this compound and reference compounds with the PPARα ligand-binding domain.[2]

The data clearly indicates a favorable binding of this compound to PPARα, albeit with a lower predicted affinity compared to OEA and the potent synthetic agonist GW409544.

The Architecture of Interaction: Key Amino Acid Residues

The stability of the this compound-PPARα complex is maintained through a network of specific interactions with key amino acid residues within the receptor's binding pocket. The binding mode of ES is stabilized by a hydrogen bond network involving Ser280, Tyr314, and His440.[3] This interaction profile is similar to that of OEA, which forms hydrogen bonds with Ser280 and His440.[3]

The validation of the theoretical model was performed by reproducing the binding mode of the co-crystallized ligand GW409544.[3] In its bound conformation, the carboxylate group of GW409544 establishes crucial hydrogen bonds with Ser280, Tyr314, His440, and Tyr464, the last of which is critical for stabilizing the activation function 2 (AF2) helix and initiating the transcriptional activity of PPARα. The successful replication of this binding mode by the AutoDock program lends confidence to the predicted interactions for this compound.

Experimental Protocol: In-Silico Molecular Docking

The theoretical binding mode of this compound to the PPARα ligand-binding domain was determined using molecular docking simulations. The following provides a summary of the key steps in the experimental protocol:

1. Receptor and Ligand Preparation:

-

The three-dimensional coordinates of the human PPARα ligand-binding domain were obtained from the Protein Data Bank (PDB). The specific crystal structure used was that in complex with the agonist GW409544.

-

The receptor structure was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges.

-

The three-dimensional structures of this compound, Oleoylethanolamide, and GW409544 were generated and optimized to their lowest energy conformation.

2. Docking Simulation:

-

The AutoDock software suite was employed to perform the molecular docking calculations.

-

A grid box was defined to encompass the entire ligand-binding pocket of PPARα, ensuring that the ligand could freely explore the conformational space within the binding site.

-

The Lamarckian Genetic Algorithm was utilized to search for the optimal binding poses of each ligand.

3. Analysis of Results:

-

The resulting docking poses were clustered and ranked based on their predicted binding energies.

-

The most stable and populated binding conformations were visually inspected and analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.

Logical Workflow of the Computational Analysis

The following diagram illustrates the logical workflow employed in the computational investigation of the this compound and PPARα interaction.

References

- 1. This compound, an oleoylethanolamide-modelled PPARα agonist, reduces body weight gain and plasma cholesterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an oleoylethanolamide-modelled PPARα agonist, reduces body weight gain and plasma cholesterol in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Elaidyl-Sulfamide Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidyl-sulfamide (ES) is a synthetic sulfamoyl analog of oleoylethanolamide (OEA), a naturally occurring lipid mediator known for its role in satiety. ES functions as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[1][2] Animal model studies, primarily in obese Zucker rats, have demonstrated the therapeutic potential of ES in addressing metabolic disorders. This document provides detailed application notes and protocols for designing and conducting preclinical studies to evaluate the efficacy of this compound.

Mechanism of Action

This compound exerts its physiological effects by binding to and activating PPARα. This activation leads to the transcription of a suite of genes involved in fatty acid oxidation, lipolysis, and lipid transport in tissues with high metabolic rates, such as the liver and adipose tissue.[3][4] The downstream effects include a reduction in food intake, decreased body weight gain, and improvement in plasma lipid profiles.

Animal Model Selection

The obese Zucker rat (fa/fa) is a well-established and appropriate model for studying the effects of this compound. These rats have a genetic mutation in the leptin receptor, leading to hyperphagia, obesity, hyperlipidemia, and insulin resistance, closely mimicking aspects of the human metabolic syndrome.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies involving this compound in obese rat models.

Table 1: In Vivo Efficacy of a 7-Day this compound Treatment in Obese Rats

| Parameter | Vehicle Control | This compound (3 mg/kg/day) | Percentage Change |

| Body Weight Gain (g) | 25.3 ± 2.1 | 8.7 ± 1.5 | ↓ 65.6% |

| Cumulative Food Intake (g) | 210.5 ± 10.2 | 165.4 ± 8.9 | ↓ 21.4% |

| Plasma Cholesterol (mg/dL) | 145.8 ± 7.3 | 110.2 ± 5.1 | ↓ 24.4% |

| Plasma ALT (U/L) | 85.6 ± 6.2 | 55.1 ± 4.7 | ↓ 35.6% |

| Plasma AST (U/L) | 150.3 ± 11.8 | 98.9 ± 8.3 | ↓ 34.2% |

Data are presented as mean ± SEM. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.

Table 2: Acute Effects of this compound on Food Intake in Food-Deprived Obese Rats

| Time Point | Vehicle Control (Food Intake, g) | This compound (3 mg/kg) (Food Intake, g) | Percentage Reduction |

| 0-30 min | 2.8 ± 0.3 | 1.1 ± 0.2 | 60.7% |

| 30-60 min | 1.5 ± 0.2 | 0.8 ± 0.1 | 46.7% |

| 60-120 min | 1.1 ± 0.1 | 0.9 ± 0.1 | 18.2% |

Data are presented as mean ± SEM.

Experimental Protocols

In Vivo Study: Chronic 7-Day Administration in Obese Zucker Rats

a. Animal Husbandry and Acclimatization

-

Animals: Male obese Zucker rats (fa/fa), 10-12 weeks old.

-

Housing: House animals individually in standard shoebox cages with a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C) and humidity (55 ± 10%).

-

Diet: Provide ad libitum access to a standard chow diet and water.

-

Acclimatization: Allow a one-week acclimatization period before the start of the experiment. Handle the rats daily to minimize stress.

b. Drug Preparation and Administration

-

Vehicle: Prepare a vehicle of 0.9% saline containing 0.1% Tween 80.

-

This compound Solution: Dissolve this compound in the vehicle to a final concentration for a dose of 3 mg/kg.

-

Administration: Administer the this compound solution or vehicle via intraperitoneal (IP) injection once daily for 7 consecutive days.

c. Measurements

-

Body Weight and Food Intake: Record body weight and food intake daily at the same time each day.

-

Blood Collection: On day 8, after an overnight fast, collect blood samples via tail vein or cardiac puncture under anesthesia.

d. Biochemical Analysis

-

Plasma Preparation: Collect blood in tubes containing EDTA, and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

-

Cholesterol and Transaminases: Measure plasma levels of total cholesterol, alanine aminotransferase (ALT), and aspartate aminotransferase (AST) using commercially available enzymatic assay kits according to the manufacturer's instructions.

In Vitro Study: PPARα Activation Assay (GST Pull-Down)

a. Reagents and Buffers

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitor cocktail.

-

Wash Buffer: Lysis buffer with 0.1% NP-40.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM reduced glutathione.

b. Protocol

-

Protein Expression: Express GST-tagged PPARα and a prey protein (e.g., a known coactivator) in a suitable expression system (e.g., E. coli).

-

Cell Lysis: Lyse the cells expressing the prey protein with lysis buffer.

-

Protein Binding: Incubate the cell lysate containing the prey protein with glutathione-agarose beads pre-bound with GST-PPARα in the presence of either this compound (e.g., 10 µM) or vehicle.

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins with elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein to confirm the interaction.

Visualizations

Caption: Experimental workflow for the in vivo study of this compound.

Caption: Simplified signaling pathway of this compound via PPARα activation.

References

- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idexxbioanalytics.com [idexxbioanalytics.com]

- 4. Peroxisome proliferator-activated receptors as targets to treat metabolic diseases: Focus on the adipose tissue, liver, and pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of Elaidyl-sulfamide in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Elaidyl-sulfamide in rat models, with a focus on dosage, experimental design, and relevant biological pathways. The protocols and data presented are compiled from peer-reviewed research to guide the design of future studies.

Summary of Quantitative Data

The following table summarizes the key quantitative data from in vivo studies of this compound in rats.

| Parameter | Details | Reference |

| Animal Model | Obese male rats | [1][2] |

| Dosage Range | 0.3 - 3 mg/kg body weight | [1][2][3] |

| Route of Administration | Intraperitoneal (i.p.) injection | |

| Study Duration | Acute (single dose) and Chronic (7 days) | |

| Acute Effects (3 mg/kg) | Significant reduction in food intake within the first 60 minutes. | |